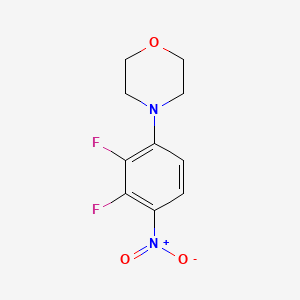

4-(2,3-Difluoro-4-nitrophenyl)morpholine

Description

4-(2,3-Difluoro-4-nitrophenyl)morpholine is a fluorinated aromatic morpholine derivative characterized by a nitro group at the para position and fluorine atoms at the ortho and meta positions on the phenyl ring. Its molecular formula is C₁₀H₁₀F₂N₂O₃, with a molecular weight of 244.20 g/mol.

Properties

IUPAC Name |

4-(2,3-difluoro-4-nitrophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2O3/c11-9-7(13-3-5-17-6-4-13)1-2-8(10(9)12)14(15)16/h1-2H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBVZLCQIVCUKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=C(C=C2)[N+](=O)[O-])F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis begins with a fluorinated nitrobenzene derivative, where morpholine displaces a fluorine atom via SNAr. The nitro group at the para position strongly activates the aromatic ring for substitution by withdrawing electron density, while the ortho- and meta-fluorine atoms influence regioselectivity.

Key Substrate: 2,3-Difluoro-4-nitrobenzene

This starting material features a nitro group at position 4 and fluorines at positions 2 and 3. The fluorine at position 1 serves as the leaving group, enabling morpholine to substitute at this position under basic conditions.

Standard Laboratory-Scale Procedure

Reagents :

-

2,3-Difluoro-4-nitrobenzene (1 equiv)

-

Morpholine (1.2–1.5 equiv)

-

Potassium carbonate (2.0 equiv)

-

Solvent: anhydrous DMF or acetonitrile

Steps :

-

Combine 2,3-difluoro-4-nitrobenzene (50.0 g, 314.3 mmol) and K₂CO₃ (43.4 g, 314.3 mmol) in DMF (150 mL).

-

Add morpholine (30.1 g, 345.7 mmol) dropwise at room temperature.

-

Stir for 3–8 hours, monitoring progress by TLC.

-

Quench with water (750 mL), filter the precipitate, and wash with excess water.

-

Dry under vacuum to yield 4-(2,3-difluoro-4-nitrophenyl)morpholine as a yellow solid.

Yield : 85–93% (reported for analogous reactions).

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal that polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing the transition state. Bases such as K₂CO₃ or Cs₂CO₃ deprotonate morpholine, increasing its nucleophilicity.

Temperature and Time Dependence

Room-temperature reactions in DMF achieve high yields (93%) within 3 hours, while acetonitrile-based systems require heating to 80°C for 8 hours. Prolonged heating (>10 hours) risks byproduct formation via nitro group reduction or over-substitution.

Industrial-Scale Production

Continuous Flow Reactor Systems

To ensure consistent heat and mass transfer, industrial protocols employ continuous flow reactors. Key parameters:

-

Residence time: 30–60 minutes

-

Temperature: 60–80°C

-

Pressure: 2–4 bar

Advantages :

-

20–30% higher yield compared to batch processes

-

Reduced solvent consumption.

Catalyst Screening

While palladium catalysts (e.g., Pd(OAc)₂) improve yields in related Buchwald-Hartwig couplings, they are unnecessary for SNAr reactions with activated aryl fluorides.

Regioselectivity and Byproduct Analysis

Competing Substitution Pathways

In 2,3-difluoro-4-nitrobenzene, the fluorine at position 1 is preferentially displaced due to:

-

Electronic Effects : The nitro group withdraws electron density, activating position 1 (meta to nitro).

-

Steric Factors : Morpholine’s bulky structure favors substitution at the less hindered position.

Minor Byproduct : 4-(3-Fluoro-2-nitro-5-morpholinophenyl)morpholine (<5%), formed via double substitution.

Purification Strategies

-

Recrystallization : Ethanol/water mixtures (3:1) remove unreacted starting material.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (4:6) isolates the target compound.

Comparative Analysis of Synthetic Routes

Key Insight : Direct SNAr outperforms transition metal-catalyzed methods in yield and simplicity for this substrate .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluoro-4-nitrophenyl)morpholine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and ammonium chloride.

Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Iron and ammonium chloride in an aqueous medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Reduction: 4-(2,3-Difluoro-4-aminophenyl)morpholine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,3-Difluoro-4-nitrophenyl)morpholine has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.

Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets, such as enzymes and receptors

Mechanism of Action

The mechanism of action of 4-(2,3-Difluoro-4-nitrophenyl)morpholine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes by binding to their active sites. The presence of the nitro group and the difluoro substitution enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related morpholine derivatives (Table 1):

Key Observations :

- Fluorine vs. Chlorine : The electron-withdrawing nature of fluorine enhances metabolic stability compared to chlorine, which is bulkier and less electronegative .

- Nitro Group Position : The para-nitro group in all analogues facilitates π-π stacking interactions in crystal structures, as seen in 4-(4-nitrophenyl)morpholine .

Physical and Chemical Properties

Notes:

Crystallographic Differences

- 4-(4-Nitrophenyl)morpholine : Exhibits chair-conformation morpholine rings and aromatic stacking (3.77 Å interplanar distance) .

- Thiomorpholine Analogue : Forms centrosymmetric dimers via C–H···O hydrogen bonds, absent in morpholine derivatives due to sulfur’s larger atomic radius .

- Fluorinated Derivatives : Fluorine’s electronegativity may disrupt hydrogen bonding, leading to distinct packing motifs.

Q & A

Q. What are the recommended methods for synthesizing 4-(2,3-Difluoro-4-nitrophenyl)morpholine?

A common approach involves nucleophilic aromatic substitution, where morpholine reacts with a fluorinated nitrobenzene derivative. For example, potassium carbonate (K₂CO₃) in acetone can facilitate the substitution of halogens on the aromatic ring with the morpholine moiety. Purification often employs flash chromatography or recrystallization in ethanol to achieve high yields (~82%) and purity (>99% by HPLC) . Similar protocols for analogous morpholine derivatives highlight the use of sodium hydroxide as a catalyst in ethylene oxide-mediated reactions .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in a tightly sealed amber glass container at +4°C in a dry, well-ventilated environment. Avoid dust formation and exposure to oxidizing agents or strong acids. Personal protective equipment (PPE), including gloves, goggles, and lab coats, is mandatory during handling to prevent inhalation or skin contact .

Q. What analytical techniques are used to confirm its structure and purity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra (e.g., in CDCl₃) resolve chemical shifts for fluorine and nitro groups, with coupling constants confirming substitution patterns .

- High-Performance Liquid Chromatography (HPLC): C18 columns with UV detection (230–265 nm) verify purity (>99.6%) .

- Infrared (IR) Spectroscopy: Characteristic peaks for nitro (-NO₂) and morpholine rings are critical for structural validation .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations predict electron density distribution, reactive sites, and stability. For fluorinated morpholines, fluorine atoms increase hydrophobicity and electron-withdrawing effects, influencing reaction kinetics and binding affinities in biological systems. Computational models can guide synthetic modifications to enhance desired properties .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions or impurity profiles. To address this:

- Standardize Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls.

- Reproducibility Checks: Validate purity via HPLC and NMR across batches.

- Meta-Analysis: Compare data with structurally similar compounds (e.g., 4-(4-chlorophenyl)morpholine derivatives) to identify structure-activity relationships (SARs) .

Q. How can reaction conditions be optimized to improve synthetic yields?

Key parameters include:

- Catalyst Screening: Test alternatives to K₂CO₃, such as cesium carbonate (Cs₂CO₃), for enhanced nucleophilicity.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) may improve solubility of nitroaromatic precursors.

- Temperature Control: Gradual heating (40–60°C) minimizes side reactions in halogen displacement steps .

Q. What challenges exist in elucidating the metabolic pathways of this compound?

Limited toxicity data (as noted in safety reports) complicate metabolic studies. Proposed methodologies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.